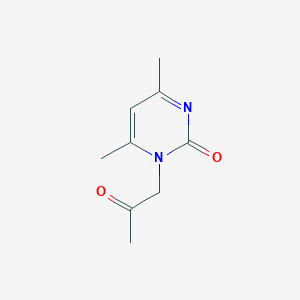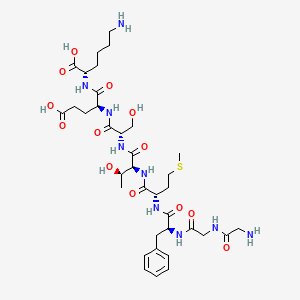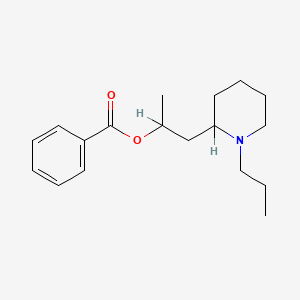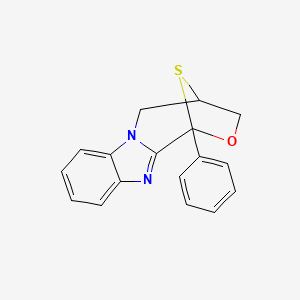
2-(Dimethoxymethyl)-1-methyl-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethoxymethyl)-1-methyl-1H-indole-3-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This compound is characterized by the presence of a dimethoxymethyl group and a carbaldehyde group attached to the indole ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethoxymethyl)-1-methyl-1H-indole-3-carbaldehyde typically involves the reaction of 1-methylindole with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate dimethoxymethyl group, which is then attached to the indole ring. The reaction conditions usually involve the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the dimethoxymethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
2-(Dimethoxymethyl)-1-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethoxymethyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 2-(Dimethoxymethyl)-1-methyl-1H-indole-3-carboxylic acid.
Reduction: 2-(Dimethoxymethyl)-1-methyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
2-(Dimethoxymethyl)-1-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical agents with potential therapeutic effects.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(Dimethoxymethyl)-1-methyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the indole ring can interact with biological receptors, influencing cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
2-(Dimethoxymethyl)-1H-indole-3-carbaldehyde: Lacks the methyl group at the 1-position.
1-Methyl-1H-indole-3-carbaldehyde: Lacks the dimethoxymethyl group.
2-(Methoxymethyl)-1-methyl-1H-indole-3-carbaldehyde: Has a methoxymethyl group instead of a dimethoxymethyl group.
Uniqueness
2-(Dimethoxymethyl)-1-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both the dimethoxymethyl group and the carbaldehyde group on the indole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
74459-26-0 |
|---|---|
分子式 |
C13H15NO3 |
分子量 |
233.26 g/mol |
IUPAC名 |
2-(dimethoxymethyl)-1-methylindole-3-carbaldehyde |
InChI |
InChI=1S/C13H15NO3/c1-14-11-7-5-4-6-9(11)10(8-15)12(14)13(16-2)17-3/h4-8,13H,1-3H3 |
InChIキー |
BNVRYEADQJODDV-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=C1C(OC)OC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


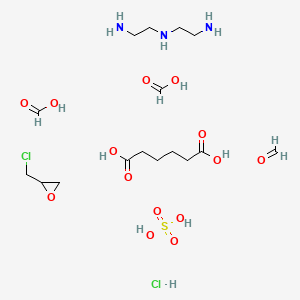
![2,2'-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid](/img/structure/B14437790.png)

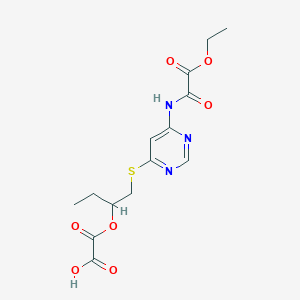
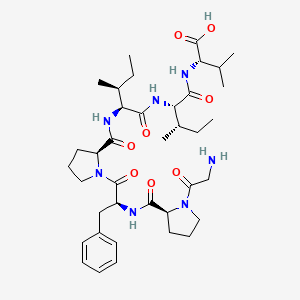
![4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14437808.png)
![N-[1,2-Bis(4-methoxyphenyl)butyl]-N'-butylthiourea](/img/structure/B14437816.png)

![1-Fluorobicyclo[1.1.1]pentane](/img/structure/B14437837.png)

